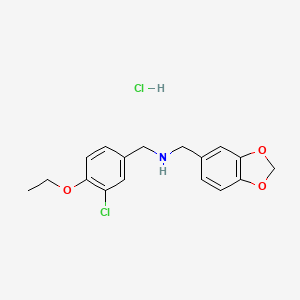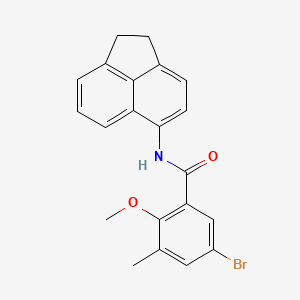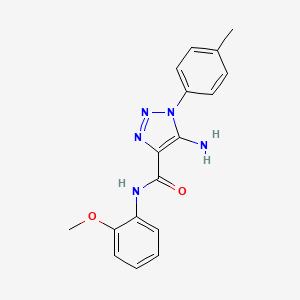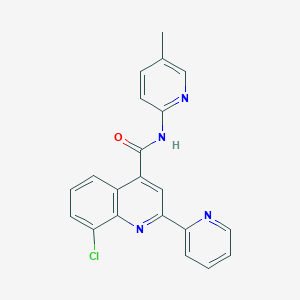![molecular formula C17H16N4O B4621293 7-(4-isopropoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4621293.png)
7-(4-isopropoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Vue d'ensemble
Description
7-(4-isopropoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential in drug discovery. This compound has been found to exhibit promising biological activities, making it a potential candidate for the development of new drugs.
Applications De Recherche Scientifique
Tumor Imaging with Positron Emission Tomography
Pyrazolo[1,5-a]pyrimidine derivatives have been explored in the field of tumor imaging, particularly using positron emission tomography (PET). A study by Xu et al. (2012) synthesized and evaluated 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for their potential in PET imaging of tumors. These compounds displayed varying uptake in tumor cells and demonstrated distinct kinetic behaviors, suggesting their potential as PET imaging agents for tumor detection (Xu et al., 2012).
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their antimicrobial properties. Deshmukh et al. (2016) synthesized a series of new pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their efficacy as antimicrobial agents. This research highlights the potential of these compounds in combating microbial infections (Deshmukh et al., 2016).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The synthesis and modification of pyrazolo[1,5-a]pyrimidine derivatives have been a significant area of research. For example, Divate and Dhongade-Desai (2014) developed an efficient microwave-assisted synthesis method for creating a range of pyrazolo[1,5-a]pyrimidine derivatives. These compounds were then evaluated for their potential as anticonvulsant agents (Divate & Dhongade-Desai, 2014).
Antibacterial Pyrazolopyrimidine Derivatives
Rahmouni et al. (2014) explored the synthesis of pyrazolo[1,5-a]pyrimidine derivativesand their antibacterial activity. The study involved synthesizing various derivatives and evaluating their efficacy against bacterial infections. This research contributes to the development of new antibacterial agents and broadens the scope of pyrazolo[1,5-a]pyrimidine applications in medicinal chemistry (Rahmouni et al., 2014).
Novel Synthesis Approaches and Functional Fluorophores
Castillo et al. (2018) reported a one-pot route for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which were used as intermediates for creating functional fluorophores. This study showcases the versatility of pyrazolo[1,5-a]pyrimidine derivatives in developing novel fluorophores with potential applications in biological and environmental sensing (Castillo et al., 2018).
Potential in Stroke Treatment
Mukaiyama et al. (2007) synthesized a series of 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors, with promising results for the treatment of acute ischemic stroke. Their findings indicate the therapeutic potential of these compounds in managing stroke-related conditions (Mukaiyama et al., 2007).
Nonsteroidal Antiinflammatory Drugs
Auzzi et al. (1983) conducted research on pyrazolo[1,5-a]pyrimidines, synthesizing various derivatives to study their anti-inflammatory properties. They found that certain modifications enhanced their anti-inflammatory efficacy while reducing ulcerogenic activity, highlighting the potential of these compounds as nonsteroidal antiinflammatory drugs (Auzzi et al., 1983).
Propriétés
IUPAC Name |
5-methyl-7-(4-propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11(2)22-15-6-4-13(5-7-15)16-8-12(3)20-17-14(9-18)10-19-21(16)17/h4-8,10-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNKZYNFVHNYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C3=CC=C(C=C3)OC(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4621214.png)

![6-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4621231.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4621252.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4621263.png)
![N-methyl-2-(2-thienyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4621268.png)
![2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B4621275.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-9H-carbazole-3-carboxamide](/img/structure/B4621279.png)

![4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4621299.png)



